

# Ceftolozane Sulfate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane sulfate |           |
| Cat. No.:            | B1250060            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ceftolozane sulfate**, a fifth-generation cephalosporin antibiotic, represents a significant advancement in the fight against multi-drug resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Developed by Cubist Pharmaceuticals, its discovery was driven by the urgent need for novel therapies to combat infections caused by resistant pathogens.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic processes of **ceftolozane sulfate**. It details the key chemical transformations and experimental protocols involved in its synthesis, presents its in vitro activity and pharmacokinetic data in structured tables, and illustrates its mechanism of action and synthesis pathways through detailed diagrams.

# **Discovery and Development**

The journey of ceftolozane's discovery was initiated to address the growing threat of antibiotic resistance. Researchers at Cubist Pharmaceuticals (now part of Merck) identified the novel cephalosporin, initially referred to as CXA-101 or FR264205.[1][2][3] A key innovation in its development was a palladium-mediated coupling reaction in the presence of the cephalosporin nucleus, which marked a significant advancement in cephalosporin chemistry.[4] Ceftolozane is structurally similar to ceftazidime but possesses a modified side-chain at the 3-position of the cephem nucleus, which confers its potent anti-pseudomonal activity.[5] To broaden its spectrum of activity against bacteria that produce β-lactamase enzymes, ceftolozane is combined with



the well-established β-lactamase inhibitor, tazobactam.[4] This combination, ceftolozane/tazobactam (marketed as Zerbaxa®), was approved for medical use in the United States in December 2014 and in the European Union in September 2015.[4]

### **Mechanism of Action**

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] [7] Like other β-lactam antibiotics, it targets and binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[4][8] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[4]

Ceftolozane has a high affinity for various PBPs in Pseudomonas aeruginosa (specifically PBP1b, PBP1c, and PBP3) and Escherichia coli (PBP3).[4][9][10] This high affinity contributes to its potent activity against these pathogens.

Tazobactam, the  $\beta$ -lactamase inhibitor in the combination, has little to no intrinsic antibacterial activity.[4] Its role is to protect ceftolozane from degradation by a wide range of bacterial  $\beta$ -lactamases, particularly Class A and some Class C enzymes.[11][12] By irreversibly inhibiting these enzymes, tazobactam allows ceftolozane to reach its PBP targets in otherwise resistant bacteria.[4]



Click to download full resolution via product page

Mechanism of action of ceftolozane/tazobactam.

# **Chemical Synthesis**

The synthesis of **ceftolozane sulfate** is a multi-step process that has been described through various routes in the patent literature. A common approach involves the synthesis of key



intermediates which are then coupled to form the final molecule. One notable route starts from 7-aminocephalosporanic acid (7-ACA).[3][13] The process can be conceptually divided into the preparation of the C-7 and C-3 side chain precursors, followed by their attachment to the cephem core, and subsequent deprotection and salt formation.[1]

A generalized synthetic scheme is presented below, highlighting the key transformations.



Click to download full resolution via product page

Generalized synthetic pathway for **ceftolozane sulfate**.

### **Experimental Protocols**

This protocol is a generalized representation based on information from patent literature and may require optimization.[14][15]

- Activation of the C-7 side chain: The thiadiazolyl-oximinoacetic acid side chain is activated, for example, with methanesulfonyl chloride (MsCl) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylacetamide (DMA) at a controlled temperature (e.g., 10 °C).[14]
- Coupling with the Cephem Core: The activated side chain is then coupled to the 7-amino group of a suitable cephalosporin intermediate (e.g., ACLE) in a biphasic solvent system (e.g., ethyl acetate/water) at a controlled pH (e.g., pH 6) using a base like triethylamine.[14]
- Introduction of the C-3 Side Chain: The C-3 position of the cephem intermediate is then substituted with the protected pyrazole side chain. This can be achieved using reagents like 1,3-bis(trimethylsilyl)urea (BSU) and potassium iodide in a solvent like dimethylformamide (DMF).[14]



Global Deprotection: The protecting groups on the resulting molecule are removed, typically
using a strong acid like trifluoroacetic acid (TFA), often in the presence of a scavenger such
as anisole, to yield the crude ceftolozane TFA salt.[13]

This protocol outlines a purification and salt exchange process.[2][14][16]

- Dissolution and pH Adjustment: The crude ceftolozane TFA salt is dissolved in water, and the pH is adjusted to 6-7 with a base like ammonium hydroxide to remove insoluble impurities.
   The pH is then lowered to around 1.5 with an acid like hydrochloric acid.[14]
- Resin Chromatography: The acidic solution is passed through a column of hydrophobic resin (e.g., HP20) and eluted with acidic water to remove nonpolar impurities.[14]
- Crystallization of Ceftolozane Sulfate: The purified ceftolozane solution is then treated with sulfuric acid. The ceftolozane sulfate is precipitated by the addition of a suitable antisolvent, such as isopropyl alcohol, at a controlled temperature (e.g., 0-20 °C).[16]
- Isolation and Drying: The solid ceftolozane sulfate is isolated by filtration and dried under vacuum to yield the final active pharmaceutical ingredient.

## **In Vitro Activity**

The in vitro potency of ceftolozane/tazobactam has been extensively evaluated against a wide range of clinical isolates. It demonstrates particularly strong activity against Pseudomonas aeruginosa, including many multi-drug resistant strains.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Pseudomonas aeruginosa



| Study/Region                                | Number of<br>Isolates | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | % Susceptible |
|---------------------------------------------|-----------------------|---------------|---------------------------|---------------|
| PACTS Program<br>(USA, 2012-<br>2015)[17]   | 3,851                 | 0.5           | 2                         | 97.0          |
| Australian<br>Bloodstream<br>Infections[18] | Not Specified         | 1             | 2                         | 96            |
| SUPERIOR<br>Study (Spain,<br>ICUs)[19]      | 80                    | 1             | 4-64                      | 85.3-95.7     |
| Latin America (2016-2017)[20]               | 508                   | Not Reported  | Not Reported              | 68.1          |

Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacterales

| Organism                 | Study/Region               | MIC <sub>50</sub> (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|--------------------------|----------------------------|---------------------------|---------------------------|
| Escherichia coli         | Surveillance<br>Studies[4] | <1                        | <1                        |
| Klebsiella<br>pneumoniae | Surveillance<br>Studies[4] | Not Reported              | >32 (ESBL-producing)      |
| Citrobacter koseri       | Surveillance<br>Studies[4] | <1                        | <1                        |
| Morganella morganii      | Surveillance<br>Studies[4] | <1                        | <1                        |
| Proteus mirabilis        | Surveillance<br>Studies[4] | <1                        | <1                        |
| Serratia marcescens      | Surveillance<br>Studies[4] | <1                        | <1                        |
|                          | Surveillance               |                           |                           |



### **Pharmacokinetics**

Ceftolozane and tazobactam are administered intravenously. The pharmacokinetic properties of both components have been well-characterized in healthy adults and critically ill patients.

Table 3: Pharmacokinetic Parameters of Ceftolozane and Tazobactam in Healthy Adults (Single and Multiple Doses)

| Parameter                                  | Ceftolozane                                | Tazobactam                                 | Reference |
|--------------------------------------------|--------------------------------------------|--------------------------------------------|-----------|
| Half-life (t <sub>1</sub> / <sub>2</sub> ) | ~2.5 - 3.0 hours                           | ~1.0 hour                                  | [4][21]   |
| Volume of Distribution (Vd)                | 13.1 - 17.6 L                              | Not specified                              | [5]       |
| Plasma Protein<br>Binding                  | 16% - 21%                                  | ~30%                                       | [4]       |
| Elimination                                | Primarily renal<br>(glomerular filtration) | Primarily renal (active tubular secretion) | [4]       |

Table 4: Pharmacokinetic Parameters in Critically III Patients with Augmented Renal Clearance

| Parameter                    | Ceftolozane    | Tazobactam      | Reference |
|------------------------------|----------------|-----------------|-----------|
| Clearance                    | 10.4 (4.5) L/h | 35.3 (16.5) L/h | [22]      |
| Volume of Distribution (Vss) | 30.8 (10.8) L  | 54.8 (20.1) L   | [22]      |

## Conclusion

**Ceftolozane sulfate**, in combination with tazobactam, is a powerful tool in the therapeutic arsenal against serious Gram-negative infections. Its unique chemical structure confers potent activity against challenging pathogens like P. aeruginosa. The development of its synthesis from readily available starting materials highlights significant achievements in cephalosporin chemistry. This guide has provided a detailed overview of its discovery, mechanism of action,



synthesis, and key quantitative data, serving as a valuable resource for the scientific community engaged in drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftolozane Sulfate | 936111-69-2 | Benchchem [benchchem.com]
- 2. WO2017213944A1 Solid forms of ceftolozane and processes for preparing Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Ceftolozane/tazobactam Wikipedia [en.wikipedia.org]
- 5. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. US9044485B2 Ceftolozane antibiotic compositions Google Patents [patents.google.com]
- 8. Ceftolozane | C23H30N12O8S2 | CID 53234134 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. Ceftolozane-tazobactam: When, how and why using it? PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Ceftolozane-Tazobactam against a Broad Spectrum of Recent Clinical Anaerobic Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017042188A1 Process for preparing ceftolozane from 7-aminocephalosporanic acid (7-aca) Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US20180170949A1 Synthesis of cephalosporin compounds Google Patents [patents.google.com]



- 16. US20160228448A1 Solid Forms of Ceftolozane Google Patents [patents.google.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Activity of ceftolozane/tazobactam against a collection of Pseudomonas aeruginosa isolates from bloodstream infections in Australia PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Pharmacodynamics of Ceftolozane/Tazobactam in Critically III Patients With Augmented Renal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceftolozane Sulfate: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#ceftolozane-sulfate-discovery-andsynthesis-process]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





